molecular formula C8H12Cl2S B1205462 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane CAS No. 6522-21-0

2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

Cat. No.: B1205462
CAS No.: 6522-21-0
M. Wt: 211.15 g/mol
InChI Key: QUZIEYDEASXPSN-UHFFFAOYSA-N
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Description

Historical Context of Bridged Bicyclic Systems in Organic Synthesis

Bridged bicyclic compounds, characterized by two rings sharing three or more atoms, have long presented a formidable challenge and a fertile ground for discovery in organic synthesis. researchgate.netnih.gov The study of these systems has led to the development of novel synthetic strategies and a deeper understanding of chemical reactivity and strain theory. masterorganicchemistry.com The synthesis of complex bridged ring systems is crucial for accessing a wide array of biologically active natural products. researchgate.netnih.gov Methodologies for constructing the bicyclo[3.3.1]nonane system are diverse and include the annulation of cyclohexane (B81311) or cyclooctane (B165968) derivatives, ring cleavage of adamantanes, and various skeletal isomerizations. thieme-connect.com

Significance of the 9-Thiabicyclo[3.3.1]nonane Skeleton in Chemical Research

The introduction of a sulfur atom at the 9-position of the bicyclo[3.3.1]nonane skeleton creates a heterocyclic system with distinct chemical properties. The 9-thiabicyclo[3.3.1]nonane core is a key component in various synthetic endeavors, including the development of novel bioactive compounds. rsc.orgresearchgate.net For instance, derivatives of this skeleton have been investigated for their potential as anticancer agents. rsc.orgresearchgate.net The sulfur atom's ability to participate in reactions at other positions on the ring system, a phenomenon known as neighboring-group participation, is a key feature that enhances reactivity and selectivity. mdpi.comnih.gov Furthermore, the selenium-containing analogue, 9-selenabicyclo[3.3.1]nonane, has also been explored, with some derivatives showing high glutathione (B108866) peroxidase mimetic activity.

Overview of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane as a Research Substrate

This compound is a cornerstone research substrate, primarily due to its straightforward synthesis and the predictable reactivity of its chloro substituents. It serves as a bivalent scaffold, allowing for the introduction of two new functional groups in a controlled manner. nih.gov

The compound is synthesized via the transannular addition of a sulfur dihalide to 1,5-cyclooctadiene (B75094). mdpi.comorgsyn.org An improved and more robust method involves the condensation of 1,5-cyclooctadiene with disulfur (B1233692) dichloride (S₂Cl₂) followed by treatment with sulfuryl chloride (SO₂Cl₂), which provides high yields of the desired product without the need to purify the hazardous sulfur dichloride. mdpi.comresearchgate.net The reaction proceeds by an initial electrophilic attack of the sulfur reagent on one double bond, followed by an intramolecular ring closure by the second double bond to form the bicyclic framework.

The primary utility of this compound in research lies in its role as an electrophilic connector. The two chlorine atoms are susceptible to nucleophilic substitution, a process significantly facilitated by the neighboring sulfur atom. mdpi.comnih.gov This "anchimeric assistance" proceeds through a highly activated episulfonium ion intermediate, which allows for facile and clean reactions with a variety of nucleophiles. mdpi.com This high reactivity and stereochemical control make it a valuable tool for constructing more complex molecules. nih.gov

Interactive Data Table: Physicochemical and Crystallographic Properties of this compound

PropertyValueSource
Molecular Weight 211.15 g/mol
Melting Point 97.5–99 °C orgsyn.org
Crystal System Orthorhombic
Space Group Cmcm
Unit Cell Dimensions a = 13.24 Å, b = 9.32 Å, c = 7.34 Å
C–S Bond Length 1.80 Å
C–Cl Bond Length 1.81 Å
C–S–C Bond Angle 94.2°

Detailed research has demonstrated the utility of this compound in synthesizing various derivatives. For example, reaction with sodium azide (B81097) in an acetonitrile (B52724)/water mixture at room temperature leads to the formation of 2,6-diazido-9-thiabicyclo[3.3.1]nonane in high yields. mdpi.com Similarly, treatment with sodium cyanide affords the corresponding dicyano derivative. mdpi.com These reactions showcase the compound's role as a versatile scaffold for displaying functional groups, which can then be used in subsequent reactions like "click chemistry". researchgate.net

Interactive Data Table: Nucleophilic Substitution Reactions of this compound

NucleophileProductReaction ConditionsYieldSource
Sodium Azide (NaN₃)2,6-Diazido-9-thiabicyclo[3.3.1]nonaneH₂O:CH₃CN (1:1), Room Temp, 1 hr95–98% mdpi.com
Sodium Cyanide (NaCN)2,6-Dicyano-9-thiabicyclo[3.3.1]nonaneH₂O:CH₃CN (1:1), Room Temp, 60-90 min83–90% mdpi.com
Hydrolysis (Na₂CO₃·10H₂O)(endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diolAcetone/Water, Reflux, 1 hr87–93% orgsyn.org

The structural and reactive properties of this compound have been extensively characterized. X-ray crystallographic studies confirm that the bicyclo[3.3.1]nonane framework adopts a rigid, twin-chair conformation. iucr.org The chlorine atoms are situated in axial positions at the C2 and C6 carbons. Spectroscopic data, including ¹H and ¹³C NMR, further corroborate the structure and provide insight into the compound's conformational dynamics. tue.nl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6522-21-0

Molecular Formula

C8H12Cl2S

Molecular Weight

211.15 g/mol

IUPAC Name

2,6-dichloro-9-thiabicyclo[3.3.1]nonane

InChI

InChI=1S/C8H12Cl2S/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-8H,1-4H2

InChI Key

QUZIEYDEASXPSN-UHFFFAOYSA-N

SMILES

C1CC(C2CCC(C1S2)Cl)Cl

Canonical SMILES

C1CC(C2CCC(C1S2)Cl)Cl

Other CAS No.

10502-30-4
6522-21-0

Synonyms

2,6-Dichloro-9-thiabicyclo(3.3.1)nonane
D-TBN cpd

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation

Seminal Synthetic Routes to the 9-Thiabicyclo[3.3.1]nonane Core

The foundational approaches to synthesizing the 9-thiabicyclo[3.3.1]nonane core are centered on the electrophilic addition of sulfur reagents to cyclooctadienes.

The synthesis of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane is prominently achieved through the transannular cyclization of (Z,Z)-cycloocta-1,5-diene. This intramolecular reaction is initiated by an electrophilic sulfur species, which bridges the two double bonds of the cyclooctadiene ring. This process leads to the formation of the characteristic bicyclo[3.3.1]nonane skeleton with a sulfur atom at the 9-position. The reaction of cis,cis-1,5-cyclooctadiene with sulfur dichloride is a key method for preparing this compound. This reaction proceeds via a transannular addition mechanism.

Sulfur dichloride (SCl₂) is a pivotal reagent in the synthesis of this compound. When reacted with (Z,Z)-cycloocta-1,5-diene, it serves as the electrophilic source of sulfur and chlorine atoms. The reaction typically yields a mixture of isomers of the target compound. Specifically, the addition of sulfur dichloride to cis,cis-1,5-cyclooctadiene has been shown to produce a mixture of endo,exo- and endo,endo-2,6-dichloro-9-thiabicyclo[3.3.1]nonane.

Optimization of Synthetic Protocols

Refining the synthetic procedures for this compound is crucial for improving efficiency and enabling its use in further research and applications.

Scaling up the synthesis of this compound to the multigram level has been successfully demonstrated. A typical procedure involves the slow addition of a solution of sulfur dichloride in an inert solvent, such as dichloromethane, to a cooled solution of (Z,Z)-cycloocta-1,5-diene. Maintaining a low temperature throughout the addition is critical to control the exothermic nature of the reaction and minimize side-product formation. Following the reaction, a standard aqueous workup is employed to remove any remaining acid and inorganic byproducts. The crude product, which is a mixture of isomers, can then be purified. One reported multigram scale synthesis afforded an 85% yield of the isomeric mixture of this compound.

Formation Mechanism of the Bicyclic Scaffold

Postulated Intermediates in Cyclization Reactions

The synthesis of this compound proceeds via the condensation of 1,5-cyclooctadiene (B75094) with sulfur dichloride. orgsyn.org The key to understanding the reactivity of this system lies in the postulation of a highly reactive episulfonium ion (also known as a thiiranium ion) as a crucial intermediate. mdpi.commdpi.com This intermediate arises from the neighboring group participation of the sulfur atom. orgsyn.orgmdpi.com The lone pair of electrons on the sulfur atom can attack the carbon atom bearing a chlorine atom in an intramolecular fashion, displacing the chloride and forming a strained, three-membered episulfide ring. stackexchange.com This transient species is highly electrophilic and susceptible to attack by nucleophiles. mdpi.comresearchgate.net The formation of this water-soluble and highly activated intermediate facilitates facile reactions with a wide array of nucleophiles at the β-chlorinated positions. mdpi.com

Stereochemical Progression During Scaffold Construction

The stereochemical outcome of the synthesis and subsequent reactions of this compound is a direct consequence of the mechanism involving the episulfonium ion intermediate. The initial formation of the bicyclic system from 1,5-cyclooctadiene and sulfur dichloride yields the (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane isomer. orgsyn.org The stereochemistry of this product has been unequivocally determined using 1H NMR spectroscopy and X-ray crystallography of its sulfone derivative. orgsyn.org

Derivatization Strategies for Functionalized Bicyclo[3.3.1]nonanes

The unique structural and reactive properties of the bicyclo[3.3.1]nonane framework, particularly the 9-thia derivative, make it a versatile scaffold for the synthesis of more complex and functionalized molecules.

Annulation and Cyclization Approaches to Related Scaffolds

Various synthetic strategies have been developed to construct the bicyclo[3.3.1]nonane core and related structures. These methods often involve annulation, a process where a new ring is fused onto a pre-existing system. scripps.edu

One powerful approach is the domino Michael-aldol annulation of cycloalkane-1,3-diones with enals, which provides a direct route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. rsc.orgucl.ac.uk This method is notable for its efficiency, often proceeding in a one-pot manner under convenient conditions. rsc.org Another strategy involves the alkylative dearomatization-annulation methodology, which has been successfully applied to the synthesis of the bicyclic core of natural products like clusianone. rsc.org Furthermore, successive Michael addition reactions have also been employed to construct the bicyclo[3.3.1]nonane core. rsc.org These diverse cyclization strategies highlight the modularity of the bicyclo[3.3.1]nonane framework in synthetic organic chemistry. rsc.orgresearchgate.net

Table 1: Annulation and Cyclization Strategies for Bicyclo[3.3.1]nonane Scaffolds

Strategy Reactants Product Type Key Features Reference(s)
Domino Michael-Aldol Annulation Cycloalkane-1,3-diones, Enals 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones One-pot, stereocontrolled in some cases rsc.org, ucl.ac.uk
Alkylative Dearomatization-Annulation - Bicyclic core of clusianone Used for natural product synthesis rsc.org
Successive Michael Additions - Bicyclo[3.3.1]nonane core Stepwise construction of the bicyclic system rsc.org
Effenberger Cyclization - Bicyclo[3.3.1]nonane-2,4,9-trione system Specific for trione (B1666649) synthesis rsc.org
Visible Light-Driven Cyclization - Polyfunctionalized bicyclo[3.3.1]nonanes Green chemistry approach using photoredox catalysts rsc.org

Functional Group Interconversions on the Core Structure

The this compound molecule is an excellent scaffold for functional group interconversions, primarily due to the high reactivity of the C-Cl bonds, which is enhanced by the neighboring group participation of the sulfur atom. mdpi.comnih.govnih.gov This anchimeric assistance allows for the facile and clean nucleophilic substitution of the chloride atoms by a wide range of nucleophiles. mdpi.comnih.gov

For example, the reaction with sodium azide (B81097) or sodium cyanide proceeds efficiently at room temperature in an aqueous acetonitrile (B52724) solution, affording the corresponding 2,6-diazido-9-thiabicyclo[3.3.1]nonane and 2,6-dicyano-9-thiabicyclo[3.3.1]nonane in high yields (83-98%). mdpi.com These reactions are typically clean, with the products being isolated with high purity (>95%) through simple extraction and washing protocols. mdpi.comnih.gov The resulting azide and cyanide functionalities serve as versatile handles for further synthetic transformations. mdpi.com

Beyond substitution, the sulfur atom itself can be modified. For instance, oxidation of the sulfide (B99878) to a sulfone yields 9-thiabicyclo[3.3.1]nonane 9,9-dioxide derivatives. This transformation alters the electronic properties and reactivity of the bicyclic system, for example by reducing the nucleophilicity of the sulfur atom and increasing the thermal stability of the compound.

Table 2: Functional Group Interconversions on this compound

Reagent(s) Functional Group Introduced Product Yield (%) Reference(s)
Sodium Azide (NaN₃) Azide (-N₃) 2,6-Diazido-9-thiabicyclo[3.3.1]nonane 95-98 mdpi.com
Sodium Cyanide (NaCN) Cyanide (-CN) 2,6-Dicyano-9-thiabicyclo[3.3.1]nonane 83-90 mdpi.com
Water (H₂O) / Base Hydroxyl (-OH) (endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol 87-93 orgsyn.org
Oxidizing Agent Sulfone (-SO₂-) This compound 9,9-dioxide - orgsyn.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
1,5-Cyclooctadiene
Sulfur dichloride
Episulfonium ion (Thiiranium ion)
(1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane
(endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol
2,6-Dinitrato-9-thiabicyclo[3.3.1]nonane 9,9-dioxide
6-Hydroxybicyclo[3.3.1]nonane-2,9-diones
Cycloalkane-1,3-diones
Enals
Clusianone
Bicyclo[3.3.1]nonane-2,4,9-trione
2,6-Diazido-9-thiabicyclo[3.3.1]nonane
2,6-Dicyano-9-thiabicyclo[3.3.1]nonane
Sodium azide
Sodium cyanide

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods are crucial for determining the molecular structure and confirming the identity of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane in non-solid states.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for confirming the structure of this compound. The crude material obtained from the synthesis via the transannular addition of sulfur dichloride (or its synthetic equivalents) to 1,5-cyclooctadiene (B75094) typically shows a clean ¹H NMR spectrum, indicating a high-purity product. mdpi.com The spectrum, recorded in deuterated chloroform (CDCl₃), displays characteristic signals that correspond to the protons in the bicyclic system. mdpi.comresearchgate.net

The key resonances observed in the ¹H NMR spectrum confirm the proposed structure, with signals corresponding to the bridgehead protons, the protons on the chlorinated carbons, and the methylene protons of the cyclohexane (B81311) rings. mdpi.comresearchgate.net While detailed ¹³C NMR spectral data is not extensively reported in the primary literature, its use in characterizing the compound has been noted. mdpi.com

Interactive Table: ¹H NMR Spectral Data for this compound in CDCl₃

Proton Type Approximate Chemical Shift (δ, ppm) Multiplicity
Methylene Protons (CH₂) 1.5 - 2.8 Multiplet
Bridgehead Protons (CH-S) ~3.4 Broad Singlet / Multiplet

Note: The exact chemical shifts and multiplicities can vary slightly based on instrument and concentration. The data presented is an interpretation of the published spectrum. mdpi.comresearchgate.net

While vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy are standard methods for characterizing functional groups and bond vibrations within a molecule, detailed spectral analyses specifically for this compound are not widely available in the scientific literature. Studies on this scaffold have predominantly focused on NMR and X-ray crystallographic methods for structural elucidation. orgsyn.orgiucr.org

X-ray Crystallographic Studies

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While the crystal structure for this compound itself has not been reported, a detailed X-ray diffraction study was performed on its oxidized derivative, 2,6-dichloro-9λ⁶-thiabicyclo[3.3.1]nonane 9,9-dioxide . iucr.org This study offers critical insights into the conformational preferences of this bicyclic system. The stereochemistry of the parent compound has been inferred from the structure of this sulfone derivative. orgsyn.org

The X-ray diffraction study of the 9,9-dioxide derivative confirmed that the molecule adopts a twin-chair conformation. iucr.org This is a common conformation for bicyclo[3.3.1]nonane derivatives. A key feature of this conformation is the proximity of the C(3) and C(7) atoms, with a measured transannular separation of 3.120 Å. iucr.org

The analysis revealed that the presence of the chloro substituents at the 2 and 6 positions introduces a notable skewing of the rings. iucr.org The molecule crystallizes in the monoclinic space group C2/c. iucr.org

Interactive Table: Crystallographic Data for 2,6-Dichloro-9λ⁶-thiabicyclo[3.3.1]nonane 9,9-Dioxide iucr.org

Parameter Value
Chemical Formula C₈H₁₂Cl₂O₂S
Crystal System Monoclinic
Space Group C2/c
a (Å) 11.543 (4)
b (Å) 9.342 (5)
c (Å) 19.754 (4)
β (°) 103.36 (3)
Volume (ų) 2073
Z 8

The primary focus of the published crystallographic study on the 9,9-dioxide derivative was the determination of the intramolecular geometry and conformation of the bicyclic system. iucr.org Detailed analysis of the crystal packing and specific, directional intermolecular interactions such as hydrogen bonds or other short contacts is not provided in the report. The packing of molecules in the solid state is governed by general van der Waals forces.

Conformational Dynamics and Isomerism

The bicyclo[3.3.1]nonane framework is a conformationally rich system, capable of existing in several forms, primarily the twin-chair (or chair-chair, CC), chair-boat (CB), and twin-boat (BB) conformations. rsc.org The chemistry and properties of its derivatives are highly dependent on the preferred conformation. rsc.org The most stable arrangement is typically a result of a delicate balance of steric and electronic interactions within the molecule.

For the bicyclo[3.3.1]nonane system, the chair-chair (CC) conformation is generally the most stable. However, this preference can be altered by substitution patterns or the introduction of heteroatoms that may favor a chair-boat (CB) arrangement to alleviate unfavorable steric or electronic repulsions. rsc.org

In the specific case of this compound, the stereochemistry of the compound has been determined through methods including ¹H NMR and, crucially, by the X-ray crystal structure of its corresponding sulfone derivative, 2,6-dichloro-9λ⁶-thiabicyclo[3.3.1]nonane 9,9-dioxide. orgsyn.org The X-ray diffraction study of this sulfone derivative unequivocally demonstrates that the molecule adopts a twin-chair (CC) conformation in the solid state. iucr.org This finding is significant as it confirms the preference for the CC form despite the presence of substituents and a bulky sulfone group. While the parent sulfide (B99878) has not been characterized by X-ray crystallography, the data from the sulfone provides the most direct structural evidence for this particular substituted framework.

In contrast, other heavily substituted or heteroatom-rich bicyclo[3.3.1]nonanes have shown a preference for the CB conformer. For instance, systems with heteroatoms at both the 3 and 7 positions, such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, are rich in their CB conformers. This is attributed to the repulsion between the lone pairs of the heavy atoms (like sulfur) in the CC conformation. rsc.org The observation that the 2,6-dichloro sulfone derivative maintains a CC conformation highlights the specific interplay of forces within this molecule. iucr.org

The preference for the chair-chair conformation in bicyclo[3.3.1]nonane systems is not without energetic cost. The primary source of strain in the CC conformer is the transannular interaction between the endo-hydrogen atoms at the C3 and C7 positions. This steric repulsion can destabilize the CC form, making the energy difference between the CC and CB conformers relatively small in some derivatives.

In the X-ray structure of 2,6-dichloro-9λ⁶-thiabicyclo[3.3.1]nonane 9,9-dioxide, this transannular strain is evident. The separation between the C3 and C7 carbon atoms was measured to be 3.120 Å. iucr.org This close proximity forces the corresponding endo-hydrogens into a sterically crowded environment. Molecular mechanics calculations on the general bicyclo[3.3.1]nonane system estimate the H3...H7 separation to be between 1.97 Å and 2.20 Å, a distance significantly shorter than the sum of their van der Waals radii (approximately 2.4 Å), indicating considerable repulsive strain. iucr.org This inherent strain is a key feature of the energy landscape of the CC conformer. The fact that the molecule still adopts this conformation suggests that the alternative CB form would involve other, more significant, strain elements, such as torsional strain.

ParameterValueSignificance
Conformation Twin-Chair (CC)Confirmed by X-ray diffraction of the sulfone derivative. iucr.org
C3...C7 Separation 3.120 (4) ÅIndicates significant transannular strain. iucr.org
Calculated H3...H7 Separation 1.97 - 2.20 ÅShorter than van der Waals radii, indicating steric repulsion. iucr.org

Data derived from the X-ray diffraction study of 2,6-dichloro-9λ⁶-thiabicyclo[3.3.1]nonane 9,9-dioxide.

The conformational balance in the 9-thiabicyclo[3.3.1]nonane skeleton is heavily influenced by the nature of the heteroatom bridge and the substituents on the carbocyclic rings.

Influence of the Sulfur Heteroatom: The sulfur atom at the 9-position plays a critical electronic and steric role. In nucleophilic substitution reactions, the sulfur atom provides powerful neighboring-group participation, indicating its accessibility and electronic influence. nih.govnih.gov In terms of conformation, the lone pairs on a sulfide atom are less sterically demanding than the sulfone group in the oxidized derivative. However, in related systems, lone pair-lone pair repulsion between heteroatoms can drive the molecule into a CB conformation, a phenomenon sometimes referred to as the "Hockey Sticks" effect. rsc.org While the CC conformation is confirmed for the sulfone of the 2,6-dichloro derivative, the preference in the parent sulfide remains inferred, though the CC form is generally expected unless strong destabilizing interactions are present. iucr.org

Reactivity Profiles and Organic Reaction Mechanisms

Neighboring Group Participation by Sulfur (Anchimeric Assistance)

The presence of the sulfur atom at the 9-position, in proximity to the chlorinated carbon centers at C2 and C6, facilitates a powerful form of intramolecular catalysis known as neighboring group participation or anchimeric assistance. mdpi.comacs.org This participation dramatically enhances the lability of the chloro substituents and dictates the stereochemical outcome of substitution reactions. orgsyn.orgnih.gov

The mechanism of anchimeric assistance in 2,6-dichloro-9-thiabicyclo[3.3.1]nonane involves the intramolecular attack of a sulfur lone pair on one of the β-chlorinated carbon atoms. acs.orgtue.nl This process leads to the displacement of a chloride ion and the formation of a highly reactive, tricyclic episulfonium ion intermediate (also referred to as a thiiranium ion). mdpi.comacs.orgresearchgate.net This intermediate is notably water-soluble and highly activated, rendering the scaffold susceptible to attack by a wide array of nucleophiles. mdpi.com The formation of this strained intermediate is the key factor behind the compound's heightened reactivity compared to analogous systems lacking the participating sulfur atom. tue.nlresearchgate.net

First Inversion: The initial step, the intramolecular attack by the sulfur atom to form the episulfonium ion, proceeds via an SN2-type pathway. echemi.comstackexchange.com This backside attack inverts the configuration at the electrophilic carbon center. echemi.com

Second Inversion: The subsequent step involves the attack of an external nucleophile on the carbon of the episulfonium ring. echemi.com This ring-opening is also an SN2-type reaction, resulting in a second inversion of configuration. stackexchange.com

The net result of these two sequential inversions is a formal retention of the original stereochemistry in the substitution product. mdpi.comacs.org This reliable stereochemical control makes this compound a privileged scaffold for displaying functional groups in a well-defined spatial arrangement. nih.gov

The rate of halogen displacement in this compound is significantly accelerated by the anchimeric assistance of the sulfur atom. tue.nl Kinetic studies have shown that the displacement of the first chloride is considerably faster than the second. echemi.com This enhanced reactivity is a direct result of the formation of the strained and highly electrophilic episulfonium ion intermediate. mdpi.comresearchgate.net

The reactivity of this system can be compared to its selenium analog, 2,6-dichloro-9-selenabicyclo[3.3.1]nonane. The anchimeric assistance effect from the selenium atom is approximately two orders of magnitude greater than that of the sulfur atom. mdpi.com Consequently, the selenium analogs exhibit substantially higher rates of nucleophilic substitution due to the increased polarizability of selenium. mdpi.com

Nucleophilic Substitution Chemistry

The activated nature of the C-Cl bonds makes this compound an excellent substrate for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. mdpi.comnih.gov

The compound serves as a well-behaved scaffold for efficient substitution reactions with azide (B81097) and cyanide nucleophiles. mdpi.comnih.gov These reactions are typically conducted at room temperature in aqueous solvent mixtures, such as a 1:1 ratio of water to acetonitrile (B52724), and reach completion in approximately 60 to 90 minutes. mdpi.com The desired disubstituted products are obtained in high yields and purity (>95%) through simple extraction and washing protocols, avoiding the need for chromatography. mdpi.com

NucleophileReaction ConditionsProductYield (%)Reference(s)
Sodium Azide (NaN₃)H₂O:CH₃CN (1:1), Room Temp.2,6-Diazido-9-thiabicyclo[3.3.1]nonane90–94% mdpi.com
Sodium Cyanide (NaCN)H₂O:CH₃CN (1:1), Room Temp.2,6-Dicyano-9-thiabicyclo[3.3.1]nonane83–90% mdpi.com

While anchimeric assistance is common with heteroatom nucleophiles, its role in reactions with carbon-based nucleophiles is less frequently documented. acs.org However, this compound provides a clear example of this reactivity, undergoing clean substitution with organometallic reagents, such as Grignard reagents. acs.orgnih.govacs.org This reaction pathway is also facilitated by the neighboring group participation of the sulfur atom, which activates the electrophilic centers for C-C bond formation. acs.orgresearchgate.net

The electrophilic carbon centers are considered quite sterically hindered. acs.org This steric hindrance is highlighted by the observation that bulky amine nucleophiles like triethylamine (B128534) (NEt₃) fail to displace the chloride, whereas the smaller, less basic nucleophile pyridine (B92270) readily forms stable adducts. acs.org The successful reaction with organomagnesium nucleophiles underscores the potent activating effect of the episulfonium ion intermediate, which overcomes the steric barriers to allow for the formation of new carbon-carbon bonds on the bicyclic scaffold. acs.org

Comparative Reactivity with Selenium Analogues

The reactivity of this compound is significantly influenced by the presence of the sulfur atom, which provides powerful anchimeric assistance in nucleophilic substitution reactions. mdpi.comnih.govnih.gov This neighboring group participation proceeds through a highly activated, water-soluble episulfonium ion intermediate, facilitating facile reactions with a wide array of nucleophiles at the C2 and C6 positions. mdpi.comnih.gov When compared to its selenium analogues, such as 2,6-dihalo-9-selenabicyclo[3.3.1]nonanes, notable differences in reactivity emerge.

Quantitative studies have demonstrated that the anchimeric assistance effect of a selenium atom is substantially greater—by approximately two orders of magnitude—than that of a sulfur atom. nih.govmdpi.commdpi.comnih.gov This heightened effect means that selenium analogues are considerably more reactive in nucleophilic substitution reactions. mdpi.com For instance, 2,6-dihalo-9-selenabicyclo[3.3.1]nonanes exhibit higher rates of nucleophilic substitution due to the increased polarizability of selenium compared to sulfur. nih.gov The substitution kinetics for the sulfur-containing compound are faster than for its oxygen-containing counterparts (9-oxabicyclo derivatives), which lack the electrophilic chloride groups necessary for these substitutions.

This difference in reactivity also extends to biological applications. While selenium analogues show superior glutathione (B108866) peroxidase (GPx) mimetic activity, making them candidates for reducing oxidative stress, the sulfur derivatives exhibit lower toxicity. nih.gov

Table 1: Comparative Reactivity and Properties of 9-Heterobicyclo[3.3.1]nonane Analogues

Feature This compound (Sulfur Analogue) 2,6-Dihalo-9-selenabicyclo[3.3.1]nonane (Selenium Analogue)
Anchimeric Assistance Strong neighboring-group participation. mdpi.comnih.gov Anchimeric assistance effect is ~100 times greater than sulfur's. nih.govmdpi.commdpi.com
Nucleophilic Substitution Rate High reactivity due to episulfonium intermediate formation. mdpi.comnih.gov Higher substitution rates compared to the sulfur analogue. nih.gov
Key Intermediate Episulfonium ion. mdpi.comnih.gov Episelenonium ion.
Relative Toxicity Lower toxicity noted in some studies. Can exhibit higher toxicity, though some derivatives are non-toxic. nih.govmdpi.com
GPx Mimetic Activity Less pronounced. Superior glutathione peroxidase (GPx) mimetic activity. nih.gov

Diversification of Functional Groups and Further Transformations

The unique reactivity of the this compound scaffold allows for extensive diversification.

Introduction of Heterocyclic Moieties via 1,3-Dipolar Cycloadditions

A key strategy for functionalization involves converting the chloro groups to azides, yielding 2,6-diazido-9-thiabicyclo[3.3.1]nonane. mdpi.com This diazide derivative is a valuable precursor for "click chemistry," specifically the 1,3-dipolar cycloaddition reaction with alkynes. mdpi.comnih.gov This reaction provides a facile and efficient method for introducing triazole heterocycles onto the bicyclic core. mdpi.com The selenium analogue, 2,6-diazido-9-selenabicyclo[3.3.1]nonane, similarly undergoes copper-catalyzed 1,3-dipolar cycloadditions with a variety of terminal acetylenes. mdpi.comresearchgate.net These reactions are highly regioselective and efficient, producing bis-1,2,3-triazole derivatives in high yields (93-98%). mdpi.comresearchgate.net

Bridgehead Functionalization Strategies

While functionalization at the C2 and C6 positions of this compound is well-documented, strategies targeting the bridgehead positions (C1 and C5) are not prominently described in the available literature for this specific compound. Research has largely focused on the facile substitution at the chlorinated carbons, which is activated by the neighboring sulfur atom. mdpi.comresearchgate.net Functionalization strategies for other bicyclic systems, such as bicyclo[1.1.1]pentane bis-boronates and 9,10-diboratatriptycene dianions, have been developed, but these methods are not directly applicable to the 9-thiabicyclo[3.3.1]nonane framework. nih.govrsc.org

Skeletal Rearrangement Reactions

The rigid, yet reactive, nature of the 9-thiabicyclo[3.3.1]nonane framework allows for specific skeletal rearrangements.

Intramolecular Rearrangements within the Bicyclic Framework

The primary mechanism of nucleophilic substitution on this compound involves the formation of an episulfonium ion, which is itself a form of intramolecular rearrangement where the sulfur atom attacks the carbon bearing the chlorine atom. mdpi.comnih.govmdpi.com This process occurs with a double inversion of stereochemistry, ultimately preserving the original stereochemical configuration in the substitution product. mdpi.com While major skeletal rearrangements of the bicyclo[3.3.1]nonane core itself are not commonly reported, rearrangements are observed in related systems. For example, reactions involving 2-(bromomethyl)-1,3-thiaselenole can lead to ring expansion to form six-membered dihydrothiaselenines through rearrangements involving an intermediate seleniranium cation. beilstein-journals.org

Transannular Ring Closure and Expansion Reactions

The synthesis of this compound itself is a prime example of a transannular reaction, specifically the addition of sulfur dichloride to 1,5-cyclooctadiene (B75094). mdpi.comorgsyn.org The strategic positioning of substituents at the 2- and 6-positions facilitates further intramolecular ring closure reactions. tue.nl For instance, the diol derivative, (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol, can be oxidized to the corresponding diketone, 9-thiabicyclo[3.3.1]nonane-2,6-dione. orgsyn.org This diketone serves as a versatile intermediate for synthesizing more complex heterocyclic systems, such as the 2-thiaadamantane ring system, through intramolecular cyclization. orgsyn.org The substituents on the 2- and 6-positions are ideally positioned to achieve high selectivity in ring-closure reactions that lead to the formation of oxa-thia-twistanes. tue.nl

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical methods, which solve approximations of the Schrödinger equation, are employed to study the electronic properties of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane. These investigations are fundamental to understanding its bonding, stability, and reaction mechanisms.

The electronic structure of this compound has been primarily inferred from experimental data, which can be modeled and rationalized using quantum chemical calculations like Density Functional Theory (DFT) and ab initio methods. documentsdelivered.com X-ray crystallography reveals that the molecule adopts a distorted adamantane-like geometry in a twin-chair conformation.

Key structural parameters obtained from X-ray diffraction are summarized in the table below.

ParameterValue
Crystal SystemOrthorhombic
Space GroupCmcm
C–S Bond Length1.80 Å
C–Cl Bond Length1.81 Å
C–C Bond Length (avg)1.50 Å
C–S–C Bond Angle94.2°
This table presents crystallographic data for this compound.

DFT and ab initio calculations would typically be used to optimize the molecular geometry in the gas phase, allowing for comparison with these experimental solid-state data. These calculations can quantify the electronic effects of the substituents. The electron-withdrawing nature of the two axial chlorine atoms at the C2 and C6 positions significantly influences the electron density distribution across the bicyclic framework. Similarly, the electronegativity of the sulfur atom in the bridge affects the electron density of the adjacent carbon atoms (C1 and C5). Computational methods can produce electron density maps and calculate partial atomic charges, providing a quantitative picture of these electronic effects which are observed experimentally in ¹³C NMR spectroscopy.

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The characteristic reactivity of this compound is its susceptibility to nucleophilic substitution at the C2 and C6 positions. mdpi.comnih.gov

According to FMO theory, a nucleophilic attack involves the interaction of the nucleophile's HOMO with the electrophile's LUMO. wikipedia.org For this compound, the LUMO is expected to be localized primarily along the C-Cl bonds, making these sites the most electrophilic and susceptible to attack. The energy and shape of the LUMO dictate the molecule's reactivity as an electrophile.

The reaction is significantly accelerated by the "anchimeric assistance" or neighboring group participation of the sulfur atom. mdpi.comnih.gov This phenomenon can also be understood in the context of FMO theory. The sulfur atom's lone pair electrons can interact with the σ* anti-bonding orbital of the C-Cl bond, facilitating the departure of the chloride ion and leading to the formation of a highly reactive episulfonium ion intermediate. mdpi.com This interaction effectively lowers the energy barrier for the substitution reaction. Comparing the reactivity of the title compound to its selenium analog, 2,6-dichloro-9-selenabicyclo[3.3.1]nonane, reveals that the selenium atom provides even greater anchimeric assistance, a fact attributed to the higher energy and more diffuse nature of selenium's lone pair orbitals, leading to better overlap and faster substitution rates. beilstein-journals.orgnih.gov

Computational chemistry is instrumental in mapping the potential energy surface of a reaction, identifying intermediates, and calculating the structures and energies of transition states. The nucleophilic substitution on this compound proceeds via a stepwise mechanism, which is an ideal candidate for such studies. mdpi.comtue.nl

The proposed reaction pathway involves:

Formation of an Episulfonium Ion: The reaction is initiated by the departure of one chloride ion, assisted by the neighboring sulfur atom, to form a tricyclic episulfonium (thiiranium) ion intermediate. semanticscholar.orgnih.gov This intermediate is highly strained and consequently, very reactive. semanticscholar.orgnih.gov

Nucleophilic Attack: A nucleophile then attacks one of the carbon atoms of the episulfonium ring, leading to the opening of the three-membered ring and the formation of the substitution product. mdpi.com

Quantum chemical calculations, particularly DFT, can be used to model this entire pathway. By calculating the energies of the reactant, the episulfonium intermediate, the transition states connecting them, and the final product, a complete reaction energy profile can be constructed. These calculations would provide the activation energies (ΔG‡) for both the formation of the intermediate and the subsequent nucleophilic attack, offering a quantitative understanding of the reaction kinetics. acs.org Such studies can confirm that the anchimeric assistance provided by the sulfur atom significantly lowers the activation energy compared to a hypothetical direct substitution, explaining its high reactivity. researchgate.netacs.org

Molecular Mechanics and Dynamics Simulations

While quantum mechanics focuses on electronic detail, molecular mechanics (MM) and dynamics (MD) are better suited for studying the conformational properties and larger-scale motions of molecules.

The bicyclo[3.3.1]nonane framework is a classic subject for conformational analysis, as it can exist in several conformations, including chair-chair, boat-chair, and boat-boat forms. researchgate.net For the parent 9-thiabicyclo[3.3.1]nonane system, the twin-chair conformation is known to be the most stable. iucr.org

Molecular mechanics methods can be used to perform a systematic conformational search and energy minimization for this compound. Using a suitable force field, the steric energies of all possible conformers can be calculated. These calculations would be expected to confirm that the twin-chair conformation is the global energy minimum, in agreement with X-ray diffraction and NMR data. iucr.org Furthermore, these simulations can provide the energy barriers between different conformers, such as the barrier for the chair-to-boat interconversion. Variable-temperature ¹H NMR studies have indicated a rotational energy barrier of 12.3 kcal/mol, which is associated with restricted rotation around the C-S bonds, a dynamic process that can be modeled using these computational techniques.

The bicyclo[3.3.1]nonane skeleton inherently possesses some degree of steric strain, primarily due to transannular interactions (interactions across the rings), particularly between the hydrogen atoms at C3 and C7 in the twin-chair conformation. iucr.org The introduction of a sulfur bridge and chloro substituents modifies this strain.

Molecular mechanics is the primary tool for calculating the strain energy of a molecule. gla.ac.uk This is typically done by comparing the calculated heat of formation of the molecule with that of a hypothetical, strain-free reference structure composed of ideal bond lengths and angles. The resulting difference is the total strain energy, which can be broken down into components like bond stretching, angle bending, torsional strain, and van der Waals interactions.

For this compound, a significant contributor to its reactivity is the large amount of strain released upon forming the product, which proceeds through a highly strained thiiranium ion intermediate. semanticscholar.orgnih.gov Computational methods can quantify the strain within this key intermediate, helping to explain why it is so susceptible to ring-opening by a nucleophile. By calculating and comparing the strain energies of the reactant, the intermediate, and the product, one can gain insight into the thermodynamic driving forces of the reaction.

Predictive Modeling of Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of this compound, particularly its hallmark nucleophilic substitution reactions. Modeling the reaction pathways, intermediates, and transition states provides a quantitative understanding of the experimental observations.

Computational Insights into Anchimeric Assistance Efficiency

The high reactivity of this compound in nucleophilic substitution reactions is a direct consequence of anchimeric assistance (or neighboring group participation) from the sulfur atom. mdpi.comstackexchange.com Computational studies illuminate the efficiency of this process by modeling the formation and stability of the key intermediate, a highly reactive and strained episulfonium ion. mdpi.comresearchgate.net

The process involves an intramolecular, anti-periplanar attack of the sulfur atom's lone pair on the carbon bearing a chlorine atom (C2 or C6), displacing the chloride ion in an SN2-like fashion. stackexchange.com This forms a tricyclic episulfonium cation intermediate. The significant steric strain within this three-membered ring intermediate greatly facilitates the subsequent rapid attack by an external nucleophile. researchgate.net

A powerful method to quantify the efficiency of this anchimeric assistance is through comparative analysis with analogous heteroatomic systems. Experimental and computational studies comparing the rates of nucleophilic substitution across 2,6-dichloro-9-heterobicyclo[3.3.1]nonanes have established a clear reactivity hierarchy. The anchimeric assistance provided by a selenium atom is substantially more effective than that of a sulfur atom. mdpi.com Kinetic studies reveal that the selenium analog reacts more than two orders of magnitude faster than this compound, demonstrating the superior ability of the larger, more polarizable selenium atom to stabilize the cationic intermediate. nih.gov

Table 2: Relative Reactivity and Anchimeric Assistance Efficiency

Heteroatom at Position 9CompoundRelative Rate of Nucleophilic SubstitutionAnchimeric Assistance Efficiency
Selenium 2,6-Dichloro-9-selenabicyclo[3.3.1]nonane~100-1000xVery High
Nitrogen (alkyl) 2,6-Dichloro-9-azabicyclo[3.3.1]nonane>1xHigh
Sulfur This compound1x (Reference)Moderate

Data is synthesized from comparative rate studies reported in the literature. mdpi.comnih.gov

Stereoselectivity Predictions in Derivatization Reactions

The reaction proceeds via a two-step, double-inversion mechanism:

First Inversion: The intramolecular attack by the sulfur atom on the electrophilic carbon center (e.g., C2) occurs from the backside, leading to an inversion of configuration at C2 and the formation of the episulfonium ion. stackexchange.com

Second Inversion: The incoming external nucleophile then attacks the same carbon center (C2), again from the backside relative to the C-S bond of the episulfonium ring. This second SN2-type reaction inverts the configuration back to its original state. mdpi.comstackexchange.com

Computational models can predict this outcome by calculating the activation barriers for different stereochemical pathways. The transition state for the anti-attack of the nucleophile on the episulfonium intermediate is significantly lower in energy than any competing pathway, such as a syn-attack or a mechanism involving a planar carbocation. Therefore, predictive modeling confirms that the double-inversion pathway is overwhelmingly favored, leading to the observed retention of stereochemistry in the final product. mdpi.comstackexchange.com This reliable stereochemical control makes the compound a privileged scaffold in synthetic chemistry. researchgate.net

Advanced Applications As a Synthetic Scaffold in Organic Chemistry Research

Development of Chiral Scaffolds and Auxiliaries

While 2,6-dichloro-9-thiabicyclo[3.3.1]nonane is itself an achiral molecule, its structure serves as a "privileged scaffold" for the development of chiral molecules. usc.galacs.org The core bicyclic structure can be optically resolved, and this chirality is maintained throughout subsequent chemical transformations, allowing for its use in creating enantiomerically pure compounds. nih.govusc.gal The optically resolved diol derivatives, for instance, are precursors for chiral auxiliaries.

The optical resolution of the 9-thiabicyclo[3.3.1]nonane core has been successfully achieved using established chemical and analytical techniques. mdpi.comusc.gal One prominent method involves the condensation of the racemic dichloride with a chiral resolving agent, such as the naturally occurring alkaloid (-)-brucine. acs.org In a documented procedure, reacting this compound with (-)-brucine in acetonitrile (B52724) resulted in the formation of a diastereomeric mixture of 2,6-di-(-)-brucine-9-thiabicyclo[3.3.1]nonane dichloride salts. acs.org The differing solubilities of these diastereomers allow for their separation.

Another key methodology is the use of chiral High-Performance Liquid Chromatography (HPLC). mdpi.com This analytical technique is essential for verifying the enantiomeric purity of the resolved products. researchgate.netmdpi.com For example, after a resolution procedure, chiral HPLC can be used to analyze the resulting enantiomers, confirming the success of the separation. acs.org The separation mechanism in chiral HPLC often relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase, leading to different retention times for each enantiomer. sigmaaldrich.com

Table 1: Example of Optical Resolution via Brucine Condensation

ReactantsConditionsProductYieldObservationReference
This compound and (-)-BrucineAcetonitrile, 60 °C, 6 h2,6-Di-(-)-brucine-9-thiabicyclo[3.3.1]nonane Dichloride70%Product isolated as a mixture of diastereomers (approx. 7:1 ratio). acs.org

Building Block for Complex Synthetic Targets

The 9-thiabicyclo[3.3.1]nonane skeleton is a versatile building block for constructing more complex molecules, particularly those with intricate polycyclic architectures. acs.org Its utility stems from the two reactive C-Cl bonds, which can be substituted with a wide variety of nucleophiles to introduce new functionalities and build larger molecular frameworks. nih.govacs.org The neighboring-group participation by the sulfur atom ensures that these substitution reactions are often highly efficient and stereocontrolled. mdpi.com

A significant application of this scaffold is in the assembly of complex polycyclic and heterocyclic systems. By replacing the chlorine atoms with functional groups that can participate in further cyclization reactions, new rings can be fused onto the original bicyclic core. A prime example is the synthesis of the 2,6-diazido-9-thiabicyclo[3.3.1]nonane derivative. mdpi.comnih.gov This diazide is an excellent precursor for 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed Huisgen cycloaddition ("click chemistry") with alkynes. mdpi.comresearchgate.net This reaction efficiently links the bicyclic scaffold to other molecules via stable 1,2,3-triazole rings, thereby creating elaborate polycyclic structures. researchgate.net This strategy has been used to attach various organic fragments to the core, demonstrating the scaffold's power in molecular construction. researchgate.net

Strategies for Combinatorial Library Synthesis

The properties of this compound make it highly suitable for the synthesis of combinatorial libraries. mdpi.com Its bivalent nature allows for the introduction of two points of diversity. The clean and high-yielding nucleophilic substitution reactions enable the parallel synthesis of a large number of derivatives from a common intermediate. mdpi.comnih.gov

The most effective strategy involves a two-step process. First, the dichloro scaffold is reacted with a nucleophile that serves as a functional handle, such as sodium azide (B81097), to produce 2,6-diazido-9-thiabicyclo[3.3.1]nonane in high yield. mdpi.com This diazide intermediate can then be reacted with a diverse library of terminal alkynes using click chemistry. mdpi.comresearchgate.net The reliability and specificity of this cycloaddition reaction allow for the rapid generation of a large library of bis(triazole) derivatives, each with a unique substituent introduced from the alkyne component. mdpi.com

Integration into Polymer Chemistry Research

The potential for incorporating the this compound scaffold into polymers has been a motivation for its study. mdpi.com Its bivalency is key to this application, allowing it to act as a monomer or a cross-linking agent. The "click chemistry" approach is particularly relevant here. The diazido derivative of the scaffold can be polymerized with molecules containing two or more alkyne groups (or vice-versa) to form novel polymers. mdpi.com This method allows for the synthesis of polymers where the rigid bicyclic unit is regularly incorporated into the polymer backbone, potentially imparting unique structural, thermal, or mechanical properties to the resulting material. Research in this area is an area of ongoing interest. mdpi.com

Supramolecular Chemistry Applications

Beyond covalent synthesis, the rigid and well-defined three-dimensional structure of the 9-thiabicyclo[3.3.1]nonane core makes it an excellent "tecton," or building block, for supramolecular chemistry. researchgate.net In this context, derivatives of the scaffold are designed to self-assemble into larger, ordered structures through non-covalent interactions, such as coordination bonds.

A clear example is the use of 2,6-di(4,4'-dipyridyl)-9-thiabicyclo[3.3.1]nonane as a bridging ligand in coordination-driven self-assembly. researchgate.net The pyridyl groups at either end of the rigid scaffold can coordinate to metal centers, such as platinum or palladium complexes. This directed assembly has been used to construct large, discrete supramolecular structures, including molecular hexagons and rhomboids, in excellent yields. researchgate.net The defined geometry of the bicyclic linker dictates the angles and distances between the metal corners, enabling precise control over the final shape and size of the supramolecular assembly. researchgate.net

Table 2: Supramolecular Assemblies Using a 9-Thiabicyclo[3.3.1]nonane Derivative

Bridging TectonAssembly TypeResulting StructureCharacterization MethodsReference
2,6-di(4,4'-dipyridyl)-9-thiabicyclo[3.3.1]nonaneCoordination-driven self-assemblySupramolecular hexagons and rhomboidsMultinuclear NMR, Mass Spectrometry, Elemental Analysis researchgate.net

Host-Guest Chemistry Systems

The predictable geometry of the 9-thiabicyclo[3.3.1]nonane skeleton, derived from this compound, makes it an exceptional building block, or tecton, for the construction of large, discrete two-dimensional supramolecular structures through coordination-driven self-assembly. A key example of this application involves the nucleophilic substitution of the chlorine atoms with 4,4'-bipyridine (B149096) to yield 2,6-di(4,4'-dipyridyl)-9-thiabicyclo[3.3.1]nonane. researchgate.netacs.org This derivative serves as a rigid 120° donor linker, a critical component for the formation of molecular hexagons and rhomboids. researchgate.netacs.org

The synthesis of these supramolecular complexes is achieved by combining the dipyridyl derivative with appropriate organoplatinum acceptor molecules. For instance, reacting 2,6-di(4,4'-dipyridyl)-9-thiabicyclo[3.3.1]nonane with organoplatinum compounds featuring a 60° angle results in the high-yield, self-assembly of well-defined polycationic rhomboids. researchgate.net Alternatively, combining it with 180° linear platinum-based linkers leads to the formation of molecular hexagons. researchgate.netacs.org These assemblies create nano-sized cavities that can potentially encapsulate guest molecules, demonstrating a fundamental principle of host-guest chemistry.

The characterization of these large supramolecular structures relies on a combination of multinuclear NMR spectroscopy, mass spectrometry (including ESI-MS and ESI-FT-ICR), and elemental analysis. researchgate.netacs.orgyu.edu.jo X-ray diffraction studies of the 2,6-di(4,4'-dipyridyl)-9-thiabicyclo[3.3.1]nonane tecton have confirmed the crucial ~120° angle between the two dipyridyl units, which dictates the geometry of the final self-assembled complexes. researchgate.netacs.org

Coordination-Driven Self-Assembly of 9-Thiabicyclo[3.3.1]nonane Derivatives
Donor TectonAcceptor ComponentResulting Supramolecular StructureYield
2,6-di(4,4'-dipyridyl)-9-thiabicyclo[3.3.1]nonane2,9-(trans-Pt(PEt3)2NO3)2-phenanthreneRhomboid>90% researchgate.netacs.org
2,6-di(4,4'-dipyridyl)-9-thiabicyclo[3.3.1]nonaneOrganoplatinum compound with 180° geometryHexagon>90% researchgate.netacs.org

Design of Hydrogen-Bonded Aggregates

The versatility of the 9-thiabicyclo[3.3.1]nonane scaffold extends to the design of molecules capable of forming ordered supramolecular aggregates through hydrogen bonding. By replacing the chloro substituents of the parent compound with functional groups that can act as hydrogen bond donors and acceptors, it is possible to engineer specific, predictable patterns of intermolecular interactions. This approach is a cornerstone of crystal engineering, where the goal is to control the assembly of molecules in the solid state to achieve desired material properties.

While the crystal structure of this compound itself does not feature hydrogen bonding, derivatives bearing hydroxyl or amide functionalities have been shown to form extensive hydrogen-bonded networks. researchgate.net For example, research on endo-2,endo-6-dihydroxy-2,6-dimethyl-9-thiabicyclo[3.3.1]nonane has revealed the formation of layered crystal structures. researchgate.net In these structures, the diol molecules engage in two-dimensional hydrogen bonding within the layers, with cycles of four hydrogen bonds connecting four individual diol molecules. researchgate.net

In another illustrative example, a diquinoline derivative synthesized from 9-thiabicyclo[3.3.1]nonane-2,6-dione demonstrates the formation of intricate hydrogen-bonded supramolecular structures. yu.edu.jo In the crystal lattice, the acetate (B1210297) ion is involved in hydrogen bonding with the protonated nitrogen atom of the main host molecule and also with an acetic acid molecule of solvation. yu.edu.jo These examples underscore the principle that by judicious choice of functional groups at the 2 and 6 positions, the 9-thiabicyclo[3.3.1]nonane framework can be used to direct the formation of complex, hydrogen-bonded assemblies.

Hydrogen Bonding in 9-Thiabicyclo[3.3.1]nonane Derivatives
DerivativeInteracting GroupsResulting Supramolecular Motif
endo-2,endo-6-dihydroxy-2,6-dimethyl-9-thiabicyclo[3.3.1]nonaneHydroxyl groups (O-H···O)Layered structure with 2D hydrogen bonding networks and cycles of four hydrogen bonds researchgate.net
Thia-bridged diquinolinium acetateProtonated nitrogen and acetate ion (N-H···O), Acetate ion and acetic acid (O-H···O)Host-guest interactions within the crystal lattice yu.edu.jo

Historical and Contemporary Research Perspectives

Evolution of Research on 9-Thiabicyclo[3.3.1]nonane and Related Systems

The investigation into the 9-thiabicyclo[3.3.1]nonane framework is part of a broader scientific interest in bicyclic systems. The related azabicyclo[3.3.1]nonane core, for instance, was identified in natural products like pseudopelletierine from pomegranate root bark in the late 19th century, with its structure being elucidated through extensive chemical degradation studies in the early 20th century. This foundational work on bicyclic frameworks set the stage for exploring heteroatomic analogues.

The synthesis of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane is achieved through the transannular addition of sulfur dichloride (SCl₂) to 1,5-cyclooctadiene (B75094). orgsyn.orgmdpi.com This electrophilic addition reaction is often plagued by competing polymerization pathways, but the conditions are nearly optimal for 1,5-cyclooctadiene, leading to the desired bicyclic product in high yields. mdpi.com An improved, robust method utilizes a combination of disulfur (B1233692) dichloride (S₂Cl₂) and sulfuryl chloride (SO₂Cl₂) with 1,5-cyclooctadiene, avoiding the need for freshly distilled, hazardous SCl₂ and providing the product in high purity after simple workup. mdpi.comresearchgate.net

Early research focused significantly on the stereochemistry and conformational analysis of the 9-thiabicyclo[3.3.1]nonane system. The rigid, adamantane-like geometry of this framework has been a subject of detailed study. X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy have been invaluable tools. For instance, X-ray analysis of the corresponding sulfone derivative and ¹H NMR studies were used to determine the stereochemistry of this compound. orgsyn.org Conformational studies on related N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones have revealed preferences for chair-boat or chair-chair conformations depending on the substitution pattern. tandfonline.comacs.org In the solid state, the parent 9-thiabicyclo[3.3.1]nonane-2,6-dione exists in a skewed twin-chair conformation. researchgate.net

The evolution of this research area has also included the synthesis and study of related heteroatomic bicyclic systems, particularly selenium analogues. Comparative studies between this compound and its selenium counterpart, 2,6-dichloro-9-selenabicyclo[3.3.1]nonane, have been conducted to understand the influence of the heteroatom on reactivity. nih.govmdpi.com These studies found that the anchimeric assistance provided by the selenium atom in nucleophilic substitution reactions is significantly greater than that of the sulfur atom. nih.govmdpi.com

Interactive Table 1: X-ray Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group Cmcm
Unit Cell Dimension (a) 13.24 Å
Unit Cell Dimension (b) 9.32 Å
Unit Cell Dimension (c) 7.34 Å
C–S Bond Length 1.80 Å
C–Cl Bond Length 1.81 Å
C–S–C Bond Angle 94.2°

This data is compiled from crystallographic studies which reveal a distorted adamantane-like geometry for the molecule.

Seminal Contributions to the Field of Bicyclic Sulfur Chemistry

Several key contributions have defined the importance of this compound in organic chemistry. A pivotal development was the synthetic procedure detailed by E. J. Corey and E. Block, which provided a reliable method for preparing the dichloride from 1,5-cyclooctadiene and sulfur dichloride. orgsyn.org This made the scaffold readily accessible for further investigation.

This predictable and clean reactivity led Sharpless and Finn to describe the compound as a "privileged, bivalent scaffold for the display of nucleophilic components" and a valuable reagent in the context of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. mdpi.comnih.gov They developed multigram-scale syntheses of azide (B81097) and cyanide-substituted derivatives in high yields through simple and efficient protocols. mdpi.comnih.gov

Interactive Table 2: Nucleophilic Substitution Reactions on this compound

Nucleophile Product Reaction Conditions Yield (%)
Sodium Azide (NaN₃) 2,6-Diazido-9-thiabicyclo[3.3.1]nonane H₂O:CH₃CN (1:1), Room Temp, 1 hr 90-94
Sodium Cyanide (NaCN) 2,6-Dicyano-9-thiabicyclo[3.3.1]nonane H₂O:CH₃CN (1:1), Room Temp, 1.5 hr 83-90

These reactions highlight the utility of the scaffold for introducing new functionalities via anchimeric assistance from the sulfur atom. mdpi.com

The study of its selenium analogue, 2,6-dichloro-9-selenabicyclo[3.3.1]nonane, further solidified the understanding of neighboring-group participation in these systems. Research showed that the rate of nucleophilic substitution is dramatically increased—by approximately two orders of magnitude—when sulfur is replaced by selenium, demonstrating the superior ability of the larger, more polarizable selenium atom to stabilize the cationic intermediate. nih.gov

Current Research Trends and Emerging Methodologies

Current research continues to build upon the foundational understanding of the 9-thiabicyclo[3.3.1]nonane system, exploring new applications and synthetic methods. One significant trend is the use of this compound and its derivatives as versatile connectors and scaffolds in supramolecular chemistry and materials science. mdpi.comacs.org For example, 2,6-di(4,4'-dipyridyl)-9-thiabicyclo[3.3.1]nonane has been used as a bridging ligand to construct self-assembled supramolecular complexes like rhomboids and hexagons. acs.org There is ongoing interest in using these mustard-type electrophiles for the synthesis of combinatorial libraries and novel polymeric materials. mdpi.com

In the broader field of bicyclic compound synthesis, there is a major push towards developing more sustainable and efficient methodologies. numberanalytics.com These emerging trends include:

Transition Metal-Catalyzed Reactions: The use of metals like palladium and copper to catalyze complex bond formations with high selectivity. numberanalytics.com

Biocatalysis: The application of enzymes to perform reactions under mild conditions with high stereo- and regioselectivity. numberanalytics.com

Flow Chemistry: Performing reactions in continuous flow reactors to improve safety, efficiency, and scalability. numberanalytics.com

Computational Methods: Utilizing machine learning and molecular modeling to predict reaction outcomes and design new synthetic routes. numberanalytics.com

While not yet extensively applied to this compound itself, these methodologies represent the future direction for the synthesis and modification of bicyclic sulfur compounds. Another emerging area is the use of electrochemical synthesis to create organosulfur compounds, offering a green alternative to traditional chemical reagents. nih.gov

Research into selenium-containing bicyclic analogues is also a vibrant field. The high reactivity and unique biological properties of selenabicyclo[3.3.1]nonane derivatives make them promising candidates for various applications. nih.govresearchgate.net For instance, certain water-soluble derivatives have been found to possess high glutathione (B108866) peroxidase (GPx) mimetic activity, which is crucial for protecting cells from oxidative damage. mdpi.comresearchgate.net This has spurred research into their potential use as metabolic correctors. nih.gov The principles of click chemistry are being applied to the synthesis of novel, functionalized 9-selenabicyclo[3.3.1]nonane derivatives, such as bis-1,2,3-triazoles, for biological screening. researchgate.net

Future Directions and Unexplored Avenues in Chemical Research

Novel Synthetic Approaches to Functionalized Derivatives

The primary route to functionalizing 2,6-dichloro-9-thiabicyclo[3.3.1]nonane involves the nucleophilic substitution of its two chlorine atoms. This has been successfully demonstrated with a range of nucleophiles, including azides, cyanides, and Grignard reagents. mdpi.com The resulting products, particularly the diazide derivative, are valuable intermediates for "click chemistry," allowing for their incorporation into more complex molecular architectures through reactions like 1,3-dipolar cycloadditions. mdpi.comresearchgate.net

Future research could expand upon this foundation by exploring new classes of nucleophiles and developing novel synthetic strategies.

Organometallic Reagents: While Grignard reagents have been used, a systematic exploration of other organometallic reagents (e.g., organolithium, organozinc, organocopper) could yield derivatives with carbon-carbon bonds that are not easily accessible otherwise. This would open pathways to a wider range of carbocyclic and functionalized aliphatic derivatives.

Transition Metal Catalysis: Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be investigated to introduce aryl, vinyl, or alkynyl groups. This would require careful optimization to be compatible with the sulfur-containing scaffold but would significantly broaden the accessible chemical space.

Asymmetric Functionalization: The this compound core is chiral, and its optical resolution has been achieved. usc.galnih.gov A significant future goal would be the development of catalytic asymmetric methods to directly synthesize enantiomerically pure derivatives from the parent compound or its precursors. This would be crucial for applications in medicinal chemistry and materials science where specific stereoisomers are required.

Post-Synthetic Modification: Developing new reactions that modify the derivatives already synthesized offers another layer of complexity. For instance, the dicyano derivative could be a precursor to diamines, dicarboxylic acids, or heterocyclic systems through established transformations of the nitrile group.

A summary of established and potential synthetic transformations is presented below.

Reagent ClassExampleProduct TypeStatusReference
Inorganic SaltsSodium Azide (B81097) (NaN₃)DiazideEstablished mdpi.com
Inorganic SaltsSodium Cyanide (NaCN)DicyanideEstablished mdpi.com
Grignard ReagentsVarious R-MgBrDialkyl/DiarylEstablished mdpi.com
Organolithium ReagentsR-LiDialkyl/DiarylUnexplored
Organozinc ReagentsR₂ZnDialkyl/DiarylUnexplored
Boronic AcidsR-B(OH)₂ (with catalyst)Diaryl/DivinylUnexplored
Terminal AlkynesR-C≡CH (with catalyst)DialkynylUnexplored

Expanding the Scope of Mechanistic Understanding

While this mechanism is generally accepted, there are several avenues for a more profound understanding:

Kinetic and Thermodynamic Profiling: Detailed kinetic studies on the substitution reactions with a wider array of nucleophiles and solvent systems would provide quantitative data on the anchimeric assistance. Comparing these rates to those of the corresponding sulfone (this compound 9,9-dioxide), where the sulfur lone pairs are unavailable for participation and the reaction proceeds via a standard S_N_2 pathway, would allow for precise quantification of the neighboring-group effect. stackexchange.com

Comparative Studies with Heteroatom Analogs: The selenium analog, 2,6-dichloro-9-selenabicyclo[3.3.1]nonane, has been shown to have an anchimeric assistance effect that is approximately two orders of magnitude greater than the sulfur compound. nih.govmdpi.comd-nb.info A systematic study including other heteroatoms (e.g., phosphorus, arsenic) in the bridgehead position could provide fundamental insights into how atomic size, polarizability, and electronegativity influence the efficiency of neighboring-group participation.

Isotopic Labeling Studies: The use of isotopically labeled substrates (e.g., with ³⁴S or ¹³C) could provide definitive evidence for the proposed intermediates and transition states, helping to elucidate subtle details of the reaction pathway.

Trapping of Intermediates: While the episulfonium ion is highly reactive, experiments designed to trap this intermediate, perhaps under cryogenic conditions or with highly reactive trapping agents, could provide direct structural proof of its existence.

CompoundBridgehead AtomRelative Reactivity (Anchimeric Assistance)Mechanistic PathwayReference
This compoundSulfur (S)HighNeighboring-Group Participation mdpi.comstackexchange.com
2,6-Dichloro-9-selenabicyclo[3.3.1]nonaneSelenium (Se)Very High (~100x higher than S)Neighboring-Group Participation nih.govmdpi.com
This compound 9,9-dioxideSulfone (SO₂)LowStandard S_N_2 stackexchange.com

Advanced Computational Design and Prediction

Computational chemistry offers powerful tools to complement experimental studies and guide future research. For the this compound system, computational methods are currently an underutilized resource.

Modeling Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to model the entire reaction coordinate for nucleophilic substitution. This would allow for the characterization of transition states and the episulfonium intermediate, providing calculated activation energies that can be compared with experimental kinetic data. Such studies could elucidate the geometric and electronic factors responsible for the high reactivity.

Predicting Reactivity of Novel Derivatives: Before attempting complex syntheses, computational methods can predict the feasibility of reactions with new nucleophiles or under different conditions. Furthermore, the electronic properties (e.g., HOMO/LUMO energies) of novel functionalized derivatives can be calculated to predict their potential utility in areas like organic electronics.

Virtual Screening for Biological Applications: For derivatives designed as potential bioactive agents, computational docking studies could predict their binding affinity to specific biological targets. This in silico screening can prioritize the most promising candidates for synthesis, saving significant time and resources. Conformational analysis of the bicyclic core and its derivatives is crucial for understanding potential receptor interactions. researchgate.net

Designing Combinatorial Libraries: Computational tools can be used to design virtual combinatorial libraries based on the this compound scaffold. soton.ac.uk By calculating key molecular descriptors (e.g., logP, molecular weight, polar surface area) for a large set of hypothetical compounds, researchers can ensure that synthetic efforts are focused on molecules with drug-like properties.

Exploration of New Chemical Reactivity Manifolds

Beyond the well-established nucleophilic substitution at the C2 and C6 positions, the this compound scaffold possesses other reactive sites that remain largely unexplored.

Reactivity at the Sulfur Center: The sulfur atom itself is a site for potential transformations. While oxidation to the sulfoxide (B87167) and sulfone is known, other reactions could be explored. orgsyn.org For example, the sulfur atom could act as a ligand to form coordination complexes with various transition metals, potentially leading to new catalysts or materials. It could also be a target for alkylation to form sulfonium (B1226848) salts, which could then undergo further reactions like the Stevens or Sommelet-Hauser rearrangements.

Polymerization and Material Synthesis: Described as a "privileged, bivalent scaffold" and an "electrophilic connector," the molecule is an ideal building block for polymers and oligomers. mdpi.comusc.gal The synthesis of "fragmentable oligocationic compounds" for potential drug and gene delivery has been reported based on this concept. nih.govmdpi.com Future work could focus on creating novel, well-defined polymers where the rigid bicyclic unit imparts specific thermal or mechanical properties to the material.

Ring-Opening and Ring-Rearrangement Reactions: Inducing the bicyclic system to undergo ring-opening or rearrangement reactions could lead to entirely new molecular frameworks. Under specific conditions (e.g., reductive, oxidative, or acidic), the strained bicyclic system might be induced to cleave, providing access to functionalized monocyclic sulfur heterocycles that are otherwise difficult to synthesize.

C-H Functionalization: Although challenging, the selective functionalization of the C-H bonds on the bicyclic skeleton would represent a major advance. Modern methods for C-H activation could potentially be applied to install new functional groups without relying on the pre-existing chloro substituents, dramatically increasing the synthetic versatility of the scaffold.

Q & A

Q. What is the optimized multigram synthesis protocol for 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane?

The compound is synthesized via the reaction of sulfur dichloride (SCl₂) with 1,5-cyclooctadiene in dichloromethane at −50°C to −60°C under nitrogen. After slow addition of SCl₂, the mixture is warmed to room temperature, washed with brine, and dried to yield 94–98% pure product. Analytical confirmation includes melting point (97.5–99°C) and spectral data (¹H NMR, IR) . Multigram-scale reactions (up to 1.02 mol) are feasible with minimal purification steps .

Q. How is stereochemical control achieved during nucleophilic substitution reactions on this scaffold?

The rigid bicyclic structure enforces stereochemical retention due to neighboring-group participation by the sulfur atom. For example, substitution with azides or cyanides in aqueous acetonitrile at room temperature yields stereospecific products (e.g., 2,6-diazido or 2,6-dicyano derivatives) with 83–94% yields. Stereochemistry is confirmed via coupling constants in ¹H NMR (e.g., J = 5 Hz for exo protons) .

Q. What analytical methods are critical for characterizing derivatives of this compound?

Key techniques include:

  • ¹H NMR : Identifies coupling patterns (e.g., exo vs. endo protons) and confirms stereochemistry .
  • IR spectroscopy : Detects functional groups (e.g., ether C-O stretches at 1030 cm⁻¹) .
  • Electrophoretic analysis : Measures coating properties (e.g., porosity, gloss) in materials science applications .

Advanced Research Questions

Q. How does this compound compare to selenium analogs in reactivity and biological activity?

Selenium analogs (e.g., 2,6-dihalo-9-selenabicyclo[3.3.1]nonanes) exhibit higher nucleophilic substitution rates due to increased polarizability of Se compared to S. They also demonstrate superior glutathione peroxidase (GPx) mimetic activity, making them candidates for reducing oxidative stress in vaccination models . However, sulfur derivatives show lower toxicity and are preferred for antimicrobial coatings .

Q. What strategies enable the use of this scaffold in click chemistry and drug delivery?

The dichloro compound serves as a "privileged scaffold" for click chemistry due to its bivalency and rapid substitution kinetics. Applications include:

  • Bioactive molecule synthesis : Azide/cyanide substitution followed by Huisgen cycloaddition generates triazole-linked drug candidates .
  • Polycationic polymers : Substitution with pyridinium groups creates non-toxic, antimicrobial agents effective at 0.12–0.5 µg/mL against Bacillus subtilis .

Q. How can contradictions in reported reaction outcomes (e.g., variable yields) be resolved?

Discrepancies arise from solvent polarity and nucleophile strength. For example:

  • Polar solvents (H₂O:CH₃CN) : Accelerate substitution via stabilization of transition states, achieving >90% yields in 60–90 minutes .
  • Weak nucleophiles (e.g., Grignard reagents) : Require activation by sulfur’s neighboring-group participation to prevent side reactions .

Q. What role does this compound play in catalytic asymmetric synthesis?

Its chiral derivatives act as ligands in asymmetric catalysis. For instance, optically resolved diols (e.g., (endo,endo)-2,6-diol) serve as precursors for chiral auxiliaries in Swern oxidations, preserving enantiomeric excess during transformations .

Methodological Considerations

Q. How to design experiments for evaluating GPx mimetic activity in selenium/sulfur analogs?

  • In vitro assays : Measure glutathione (GSH) oxidation rates using H₂O₂ as a substrate.
  • In vivo models : Administer derivatives to vaccinated animals and monitor oxidative stress markers (e.g., malondialdehyde levels). Selenium analogs reduce pathological reactions by 40–60% compared to controls .

Q. What safety protocols are essential during synthesis and handling?

  • SCl₂ handling : Use cold traps and dry ice baths to prevent exothermic decomposition .
  • Oxalyl chloride/DMSO reactions : Avoid explosive side reactions by maintaining temperatures below −50°C during Swern oxidations .

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